PARP Enzyme Inhibition: 2-Pyridinecarboxamide IC50 Against Poly(ADP-Ribose) Synthetase
2-Pyridinecarboxamide (picolinamide) inhibits poly(ADP-ribose) synthetase (PARP) from rat pancreatic islet cell nuclei with an IC50 of 95 μM . This represents a class-level baseline for pyridinecarboxamide-derived PARP inhibitors, whereas the 3-substituted analog nicotinamide does not exhibit comparable PARP inhibition at this concentration range, instead functioning primarily as a precursor for NAD+ biosynthesis [1]. The 95 μM IC50 value serves as a reference point for evaluating structure-activity relationships when developing more potent PARP inhibitors from the pyridinecarboxamide scaffold.
| Evidence Dimension | PARP enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 95 μM |
| Comparator Or Baseline | Nicotinamide: no comparable PARP inhibition at equivalent concentrations; primarily NAD+ precursor |
| Quantified Difference | Qualitatively distinct mechanism: 2-substitution enables PARP catalytic site interaction; 3-substitution (nicotinamide) does not confer the same inhibitory activity |
| Conditions | Poly(ADP-ribose) synthetase assay using nuclei from rat pancreatic islet cells |
Why This Matters
This IC50 value establishes 2-pyridinecarboxamide as a validated positive control for PARP inhibition assays and a quantifiable benchmark for SAR studies of pyridinecarboxamide-derived PARP inhibitors.
- [1] Probes & Drugs Portal. Picolinamide (PD078353) Compound Profile: PARP Inhibitor Activity. View Source
